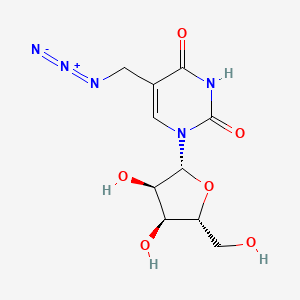

5-(Azidomethyl)uridine

Description

Contextualizing Modified Nucleosides in Chemical Biology Research

Nucleosides, the building blocks of DNA and RNA, consist of a nucleobase, a five-carbon sugar (deoxyribose in DNA or ribose in RNA), and one or more phosphate (B84403) groups. bldpharm.com While the canonical nucleosides—adenosine (B11128), guanosine, cytidine, thymidine (B127349), and uridine (B1682114)—form the basis of the genetic code, nature has also produced a vast array of modified nucleosides. nih.govbiosynth.com These modifications, which can occur on the nucleobase or the sugar moiety, play crucial roles in a multitude of biological processes, including the regulation of gene expression, the structural stability of RNA, and cellular signaling. bldpharm.comnih.govbiosynth.com

In the realm of chemical biology, synthetic modified nucleosides have become indispensable tools. frontiersin.org By introducing subtle changes to the structure of natural nucleosides, researchers can probe and manipulate biological systems with remarkable precision. frontiersin.orgnih.govrsc.org These "designer" nucleosides can act as probes to study DNA and RNA structure and function, serve as therapeutic agents against diseases like cancer and viral infections, or be used to expand the genetic alphabet itself. biosynth.comfrontiersin.orgontosight.ai The ability to incorporate non-natural functionalities, such as fluorophores or reactive handles, into nucleic acids has revolutionized our understanding of their dynamic behavior within the complex environment of the living cell. bldpharm.com

Overview of 5-(Azidomethyl)uridine as a Core Bioorthogonal Research Tool

At the forefront of modified nucleoside technology is this compound (5-AmU), a uridine analog featuring an azidomethyl group at the 5-position of the uracil (B121893) base. This seemingly small modification bestows upon the molecule a powerful capability: the ability to participate in bioorthogonal chemistry. researchgate.net Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The azide (B81097) group of 5-AmU is a key player in one of the most widely used classes of bioorthogonal reactions: the azide-alkyne cycloadditions. researchgate.netmedchemexpress.com

The core utility of 5-AmU lies in its role as a chemical reporter. glpbio.com When introduced to cells, it can be metabolized and incorporated into newly synthesized RNA in place of its natural counterpart, uridine. glpbio.comresearchgate.net This "tagging" of nascent RNA with an azide group provides a handle for subsequent chemical modification. chinesechemsoc.org Through a "click" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), a probe molecule containing a complementary alkyne group can be covalently attached to the azide-modified RNA. medchemexpress.com This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification and identification, or any other molecule of interest. This strategy allows for the specific labeling and analysis of RNA synthesized within a particular timeframe, providing invaluable insights into RNA dynamics, localization, and function. researchgate.netresearchgate.net

A related compound, 5-(azidomethyl)-2'-deoxyuridine (5-AmdU), serves a similar purpose for studying DNA synthesis. ontosight.airesearchgate.net The structural similarity between these compounds and their natural counterparts allows them to be recognized and utilized by the cellular machinery responsible for nucleic acid synthesis.

Historical Evolution of Azide-Tagged Nucleosides in Biomolecular Studies

The concept of using modified nucleosides to study cellular processes is not new. Early methods in the 1960s utilized radioactive nucleosides to detect DNA synthesis, a technique that was slow and technically challenging. researchgate.net A significant advancement came with the use of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine analog that could be incorporated into DNA and subsequently detected with antibodies. nih.gov However, this method had limitations, including the cytotoxicity of BrdU and the harsh conditions required for antibody detection. nih.gov

The advent of bioorthogonal chemistry in the early 2000s marked a paradigm shift. nih.gov The Staudinger ligation, one of the first bioorthogonal reactions, utilized an azide and a phosphine (B1218219) to form a stable amide bond. acs.orgnih.govsigmaaldrich.com This opened the door for using azides as bioorthogonal handles in biological systems. sigmaaldrich.comnih.gov The subsequent development of the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal, and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi, provided a robust and versatile toolkit for labeling biomolecules. acs.org

The application of these "click" reactions to nucleic acid research quickly followed. In 2008, Salic and Mitchison reported the use of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for the metabolic labeling of DNA, a major breakthrough in nascent DNA imaging. rsc.org This was soon followed by the development of azide-modified nucleosides, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU), which offered a viable alternative for postsynthetic labeling via CuAAC. nih.govrsc.org The introduction of azide-tagged nucleosides like 5-AmU for RNA labeling further expanded the capabilities of researchers to study the transcriptome. glpbio.com The continuous development of new azide- and alkyne-modified nucleosides and improved bioorthogonal reaction chemistries continues to push the boundaries of what is possible in the study of nucleic acids in their native environment. nih.govcas.cz

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O6 |

|---|---|

Molecular Weight |

299.24 g/mol |

IUPAC Name |

5-(azidomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O6/c11-14-12-1-4-2-15(10(20)13-8(4)19)9-7(18)6(17)5(3-16)21-9/h2,5-7,9,16-18H,1,3H2,(H,13,19,20)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

ZAFBFGDCEFQDFD-JXOAFFINSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Modifications of 5 Azidomethyl Uridine

Synthesis of Key 5-(Azidomethyl)uridine Analogs and Derivatives

The synthetic frameworks developed for this compound are readily adapted to produce important analogs. These derivatives are crucial for specific research applications, such as the study of DNA replication and structure.

5-(Azidomethyl)-2'-deoxyuridine (AmdU) is a significant analog where the ribose sugar is replaced by 2'-deoxyribose, making it a building block for DNA instead of RNA. ontosight.ai Its synthesis has been accomplished through several distinct routes.

One method starts from the commercially available nucleoside thymidine (B127349). nih.gov The synthesis involves a four-step sequence:

Silylation: The 3' and 5' hydroxyl groups of the deoxyribose are protected with silyl (B83357) ethers. nih.gov

Bromination: The methyl group at the C-5 position of the uracil (B121893) ring is brominated using N-bromosuccinimide (NBS) to form a 5-(bromomethyl) intermediate. nih.gov

Azidation: The bromide is displaced by an azide (B81097) group through reaction with sodium azide (NaN₃). nih.gov

Desilylation: The silyl protecting groups are removed to yield the final AmdU product. nih.gov

A second approach begins with 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov Two pathways have been explored from this precursor:

Path A (Less Selective): The precursor is tosylated, which activates the 5-hydroxymethyl group for nucleophilic substitution. However, this method can also lead to tosylation at the sugar hydroxyls, resulting in a mixture of products that requires careful separation. nih.gov

Path B (More Selective): To avoid the regioselectivity issues, the 3' and 5' hydroxyl groups are first protected as acetates. The 5-hydroxymethyl group is then converted to a 5-bromomethyl group. This intermediate selectively reacts with lithium azide to form the protected AmdU, which is then deacetylated to give the final product. nih.gov This route provides better control and higher purity of the desired compound.

AmdU is a valuable tool because cellular polymerases can incorporate it into newly synthesized DNA. biosynth.comlumiprobe.com The embedded azide group then serves as a chemical handle for "click" reactions, allowing researchers to attach fluorescent dyes or other reporter molecules for imaging and analysis of DNA in living cells. biosynth.comlumiprobe.comacs.org

Enzymatic Synthesis of this compound-5'-triphosphate (5-AmUTP)

The biosynthesis of this compound-5'-triphosphate (5-AmUTP) from its corresponding nucleoside, this compound (5-AmU), is a crucial step for its application in metabolic labeling of RNA. This transformation is typically achieved through enzymatic phosphorylation, a method that offers high regio- and stereoselectivity, avoiding the need for complex protection and deprotection cycles often associated with chemical synthesis. The enzymatic approach generally employs a cascade of kinase enzymes that sequentially phosphorylate the 5'-hydroxyl group of the ribose sugar.

The prevailing method for converting nucleosides to nucleoside triphosphates (NTPs) in vitro is through a one-pot, multi-enzyme cascade. nih.gov This process begins with the phosphorylation of the 5'-hydroxyl of 5-AmU to generate this compound-5'-monophosphate (5-AmUMP). This initial step is often catalyzed by a nucleoside kinase, such as uridine (B1682114) kinase, which recognizes uridine and its analogs. researchgate.net

Following the initial phosphorylation, two subsequent phosphorylation events are required. The newly formed 5-AmUMP is converted to this compound-5'-diphosphate (5-AmUDP) by a nucleoside monophosphate kinase (NMPK). Finally, a nucleoside diphosphate (B83284) kinase (NDPK) catalyzes the transfer of a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to 5-AmUDP, yielding the final product, 5-AmUTP.

While specific studies detailing the precise yields and optimal conditions for the enzymatic synthesis of 5-AmUTP are not extensively published, the principle is well-established for a wide array of modified nucleosides. nih.gov For instance, the enzymatic synthesis of 5-azacytidine-5'-triphosphate from 5-azacytidine (B1684299) has been successfully demonstrated using phosphotransferases like uridine kinase. researchgate.net Research has shown that while some modified nucleosides are not efficiently converted to triphosphates by cellular kinases, the corresponding triphosphates, like 5-AmUTP, can be effectively utilized by RNA polymerases once synthesized. researchgate.net This highlights the importance of in vitro enzymatic synthesis to bypass potentially inefficient cellular phosphorylation pathways and produce the necessary probes for molecular biology applications. escholarship.orgnih.gov

Structural Elaboration of the Azidomethyl Moiety for Enhanced Reactivity

The Staudinger ligation was one of the earliest bioorthogonal reactions developed, involving the reaction of an azide with a triarylphosphine. nih.gov This reaction forms an aza-ylide intermediate, which can be trapped to form a stable amide bond. escholarship.orgnih.gov Efforts to enhance this reaction have focused on modifying the phosphine (B1218219) component or using azides with electron-withdrawing substituents to increase their electrophilicity. escholarship.org

However, the CuAAC, or "click chemistry," has become the most prominent method for labeling with azides due to its high efficiency and specificity. acs.org The reaction's main drawback in cellular applications is the cytotoxicity of the copper(I) catalyst. acs.org This limitation spurred the development of SPAAC, which utilizes a strained cyclooctyne (B158145) that reacts rapidly with azides without the need for a toxic catalyst. nih.gov

The design of the cyclooctyne partner is a key area of research for enhancing reactivity. Dibenzoannulated cyclooctynes, such as dibenzylcyclooctyne (DBCO), exhibit enhanced reaction rates due to the ring strain distorting the alkyne geometry. nih.govrsc.org Further structural elaborations, such as fusing a cyclopropane (B1198618) ring to the cyclooctyne core, have been shown to dramatically lower the activation barrier for cycloaddition, even with sterically demanding azides. rsc.org This demonstrates that the elaboration of the alkyne component, rather than the azidomethyl group itself, is the primary strategy for enhancing the reactivity of probes like 5-AmUTP in bioorthogonal labeling.

| Reaction | Key Reactants | Primary Advantage | Key Limitation | Reference |

|---|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Early bioorthogonal method, no metal catalyst | Slower kinetics compared to CuAAC | escholarship.orgnih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne + Cu(I) Catalyst | Very high efficiency and reaction rate | Copper catalyst is toxic to living cells | acs.orgacs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Cyclooctyne (e.g., DBCO) | Copper-free, suitable for live-cell imaging | Reactivity is dependent on the specific structure of the azide and cyclooctyne | nih.govacs.org |

Design and Synthesis of Other 5-Substituted Uridine Azide Probes

Beyond the foundational this compound, researchers have designed and synthesized a variety of other 5-substituted uridine azide probes to optimize their properties for specific applications. The primary motivation for these designs is to improve enzymatic incorporation into RNA, enhance bioorthogonal reactivity, or modulate steric hindrance. A common strategy involves altering the linker that connects the azide group to the C5 position of the uracil base.

Studies have explored the impact of linker length on the efficiency of incorporation by RNA polymerases. For example, UTP analogs with the azide group attached via a propyl or a tetraethylene glycol linker have been synthesized. researchgate.net It was observed that endogenous RNA polymerases in HeLa cells could efficiently incorporate 5-azidomethyl UTP (5-AmUTP), which has a short linker, but detectable incorporation was not observed for analogs with longer propyl and tetraethylene glycol linkers. researchgate.net This suggests that for endogenous polymerases, steric bulk at the 5-position is a critical factor, and shorter linkers are favored.

The synthetic strategy for these analogs typically begins with a 5-substituted uridine derivative. For instance, creating a longer linker might involve starting with 5-(hydroxymethyl)uridine and extending the chain before converting the terminal hydroxyl group to an azide. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to attach alkyne-containing linkers to 5-iodouridine, which can then be further modified. pnas.org

Another design approach involves attaching functionalized linkers. For example, oligoethylene glycol linkers of varying lengths have been used to attach reactive groups to nucleosides, a strategy that could be adapted for azide probes. nih.gov These hydrophilic linkers can improve solubility and potentially position the azide moiety more favorably for subsequent click reactions by extending it away from the nucleic acid backbone. The synthesis of these more complex probes often involves multi-step procedures, including the protection of the sugar hydroxyls, modification of the base, and final deprotection and phosphorylation. iiserpune.ac.in

| Probe Name | Linker Structure at C5 | Key Finding/Application | Reference |

|---|---|---|---|

| This compound-5'-triphosphate (5-AmUTP) | -CH2-N3 | Efficiently incorporated into RNA by endogenous polymerases for cellular labeling. | researchgate.net |

| 5-(3-Azidopropyl)uridine-5'-triphosphate | -(CH2)3-N3 | Not detectably incorporated into cellular RNA by endogenous polymerases. | researchgate.net |

| 5-(Azido-PEG4)uridine-5'-triphosphate | -(CH2CH2O)4-CH2CH2-N3 | Not detectably incorporated into cellular RNA by endogenous polymerases, highlighting steric limitations. | researchgate.net |

Bioorthogonal Chemistry Applications of 5 Azidomethyl Uridine in Nucleic Acid Research

Principles and Mechanistic Aspects of Azide-Based Bioorthogonal Reactions

The chemical inertness of the azide (B81097) group under physiological conditions, coupled with its ability to undergo specific and efficient reactions with a partner functional group, makes it an ideal bioorthogonal reporter. Several "click chemistry" reactions, characterized by their high yields, stereospecificity, and simple reaction conditions, have been adapted for the use of azides in biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Nucleic Acid Labeling

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, involving the reaction between an azide and a terminal alkyne to form a stable triazole linkage. This reaction is highly efficient and specific, making it a popular choice for labeling nucleic acids that have been metabolically tagged with azide- or alkyne-modified nucleosides.

In the context of nucleic acid labeling, oligonucleotides can be synthesized with alkyne modifications, which can then be "clicked" with azide-containing molecules, such as fluorophores or biotin (B1667282), post-synthesis. The development of copper(I)-stabilizing ligands has been crucial in overcoming the initial challenge of copper-induced damage to DNA, allowing for the widespread application of CuAAC in nucleic acid research. This methodology has proven effective for single and multiple labeling of DNA strands.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Bioconjugation

A significant advancement in bioorthogonal chemistry was the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a cytotoxic copper catalyst. The relief of ring strain in the cyclooctyne provides the driving force for the reaction.

The absence of a copper catalyst makes SPAAC particularly well-suited for live-cell imaging and in vivo applications where copper toxicity is a concern. rsc.orgnih.gov The reaction exhibits excellent bioorthogonality, as neither azides nor strained alkynes are naturally present in biological systems. rsc.org This copper-free click reaction has been successfully used for the bioconjugation of DNA, enabling the attachment of various probes for visualization and analysis. nih.gov

Complementary Bioorthogonal Ligation Reactions (e.g., Staudinger Ligation)

While azide-alkyne cycloadditions are the most common bioorthogonal reactions involving azides, other ligation methods offer complementary approaches. The Staudinger ligation is a notable example, involving the reaction between an azide and a phosphine (B1218219). nih.govnih.gov This reaction proceeds via an aza-ylide intermediate, which is then trapped to form a stable amide bond.

The Staudinger ligation is a metal-free reaction, making it suitable for biological applications. It has been successfully employed for the labeling of nucleic acids, including both DNA and RNA. nih.gov The phosphine reagent can be engineered to carry a variety of functional groups, allowing for the attachment of probes for imaging or affinity purification. This reaction provides an alternative to azide-alkyne cycloadditions, expanding the repertoire of bioorthogonal tools available for nucleic acid research.

Metabolic Incorporation of 5-(Azidomethyl)uridine and its Derivatives into Nucleic Acids

A key strategy for introducing bioorthogonal handles into cellular macromolecules is through metabolic labeling. This involves providing cells with a modified building block, such as a nucleoside analog, which is then incorporated into newly synthesized biopolymers by the cell's own enzymatic machinery. This compound and its deoxy counterpart, 5-(azidomethyl)-2'-deoxyuridine (AmdU), have been designed for this purpose.

Incorporation into Nascent Deoxyribonucleic Acid (DNA)

The incorporation of AmdU into newly synthesized DNA allows for the specific labeling of replicating cells. Once incorporated, the azide group serves as a handle for subsequent bioorthogonal ligation with a reporter molecule, enabling the visualization and isolation of nascent DNA. This approach offers a powerful alternative to traditional methods like BrdU labeling, which often require harsh denaturation steps for antibody detection.

The efficiency of metabolic labeling with a nucleoside analog is critically dependent on its recognition and utilization by cellular enzymes, particularly DNA polymerases. The triphosphate form of AmdU, 5-(azidomethyl)-2'-deoxyuridine triphosphate (AmdUTP), must serve as a competent substrate for these enzymes to be incorporated into the growing DNA chain.

Studies have shown that 5-(azidomethyl)-dUTP is a good substrate for various DNA polymerases. rsc.org In fact, it has been demonstrated to be a better substrate than other modified dUTPs, such as those with trans-cyclooctene (B1233481) modifications. rsc.org Research has indicated that Vent (exo-) DNA polymerase can efficiently incorporate dUTPs with modifications at the 5-position, including those with an aminomethyl linker that is structurally similar to the azidomethyl group.

Further research has shown that it is possible to completely replace thymidine (B127349) with this compound in a 523 base pair PCR amplicon, highlighting the high tolerance of DNA polymerases for this modification. This robust incorporation by DNA polymerases underscores the utility of this compound as a tool for the metabolic labeling of DNA.

| Polymerase | Substrate | Observation |

| Various DNA polymerases | 5-(Azidomethyl)-dUTP | Found to be a better substrate than trans-cyclooctene dUTPs. |

| Vent (exo-) DNA polymerase | 5-modified dUTPs | Efficiently incorporates various modified dUTPs. |

| DNA polymerase (in PCR) | 5-(Azidomethyl)-dUTP | Complete replacement of thymidine in a 523 bp amplicon was achieved. |

Comparative Analysis with Established DNA Labeling Reagents (e.g., EdU, BrdU)

The utility of this compound, or more specifically its deoxynucleoside counterpart (azidomethyl)-2'-deoxyuridine (AmdU), for DNA labeling is best understood through comparison with established thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). The primary distinction lies in the method of detection, which significantly impacts experimental workflow, sensitivity, and compatibility with multiplexing. nih.govabcam.com

BrdU, a halogenated nucleoside, is incorporated into newly synthesized DNA and detected using specific monoclonal antibodies. abcam.comresearchgate.net This immunodetection method necessitates a harsh DNA denaturation step, typically involving acid treatment or nuclease digestion, to expose the incorporated BrdU to the antibody. fishersci.com This process can compromise the integrity of cellular and tissue morphology and can be detrimental to the epitopes of other proteins, making co-labeling with other antibodies challenging. abcam.comfishersci.com

In contrast, both EdU and azide-functionalized nucleosides like AmdU utilize bioorthogonal "click chemistry" for detection. nih.govfishersci.com After incorporation into DNA, the alkyne group of EdU or the azide group of AmdU is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a corresponding fluorescently-labeled azide or alkyne probe. This reaction occurs under mild physiological conditions (pH 7.4), eliminating the need for harsh denaturation steps. fishersci.com

The advantages of the click chemistry approach used for EdU and AmdU over the antibody-based detection of BrdU are significant. The procedure is much simpler and faster, reducing processing time from several hours (or even overnight for BrdU) to approximately two hours. fishersci.com The mild reaction conditions preserve cellular architecture and protein epitopes, allowing for excellent performance in co-labeling experiments with other antibodies, such as those for cell cycle markers like cyclin B1 or phospho-Histone H3. fishersci.com While BrdU remains a validated standard, EdU and other click-compatible analogs offer superior sensitivity and are more suitable for high-content screening and multiplexed analyses. abcam.com Some studies have noted minimal cross-reactivity of certain anti-BrdU antibodies with EdU, which must be considered in dual-labeling experiments. researchgate.net

Table 1: Comparison of DNA Labeling Reagents

| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | (azidomethyl)-2'-deoxyuridine (AmdU) |

|---|---|---|---|

| Functional Group | Bromo | Ethynyl (Alkyne) | Azidomethyl (Azide) |

| Detection Method | Immunohistochemistry (Anti-BrdU Antibody) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| DNA Denaturation Required | Yes (Acid/Heat/Nuclease) fishersci.com | No abcam.com | No |

| Protocol Duration | Long (≥4 hours + overnight incubation) fishersci.com | Short (~2 hours) fishersci.com | Short (~2 hours) |

| Multiplexing Compatibility | Poor (can damage other epitopes) fishersci.com | Excellent fishersci.com | Excellent |

| Sensitivity | Good | Excellent fishersci.com | Excellent |

Quantitative Assessment of this compound Integration into Genomic DNA

Quantifying the global incorporation of modified nucleosides like this compound into genomic DNA is crucial for assessing cellular proliferation rates and DNA synthesis dynamics. Methodologies for this purpose leverage the unique chemical handle—the azide group—for highly specific and sensitive detection.

One powerful approach is based on fluorescence spectroscopy following a click reaction. nih.gov In this method, genomic DNA is first isolated from cells that have been treated with the azidomethyl nucleoside. The incorporated azide groups are then reacted with an alkyne-bearing fluorescent tag via a CuAAC "click" reaction. The resulting fluorescence intensity of the DNA sample is directly proportional to the amount of incorporated nucleoside. This assay can be performed in a multiwell plate format, allowing for high-throughput analysis of numerous samples simultaneously. nih.gov The high specificity and efficiency of the click reaction enable the detection of very low levels of incorporation, with some assays reporting sensitivity down to 0.002% of total nucleotides for similar modifications. nih.gov

Another quantitative method is based on quantitative polymerase chain reaction (qPCR). This technique can be adapted to quantify modified DNA by designing assays that target genome-specific repetitive elements. miami.edu While not a direct measure of the azidomethyl group itself, qPCR can determine the total amount of replicated DNA, which can then be correlated with data from fluorescence-based methods to provide a comprehensive quantitative picture.

These methods offer a significant advantage over older techniques that relied on radioactive isotopes, providing a non-radioactive, sensitive, and high-throughput means to assess DNA synthesis. The choice of method depends on the specific experimental question, with fluorescence-based plate reader assays being ideal for global quantification and qPCR providing a way to assess the abundance of newly replicated DNA in specific genomic regions. nih.govmiami.edu

Table 2: Methodologies for Quantifying Azide-Modified Nucleoside Incorporation in DNA

| Method | Principle | Advantages | Key Considerations |

|---|---|---|---|

| Fluorescence Spectroscopy | Covalent labeling of incorporated azides with a fluorescent alkyne probe via click chemistry. Fluorescence intensity is measured with a plate reader or fluorometer. nih.gov | High sensitivity, high-throughput, direct quantification, non-radioactive. nih.gov | Requires pure DNA; standard curve is needed for absolute quantification. |

| Mass Spectrometry | Enzymatic digestion of genomic DNA into individual nucleosides followed by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the modified nucleoside. | Provides absolute quantification and structural confirmation. | Requires specialized equipment; lower throughput. |

| Quantitative PCR (qPCR) | Amplification of specific DNA sequences to quantify the amount of DNA from a sample. miami.edu | Highly sensitive for DNA amount; can be used with very small samples. | Indirect measure of incorporation; quantifies total DNA, not the modification itself. |

Incorporation into Nascent Ribonucleic Acid (RNA)

The metabolic labeling of nascent RNA with modified nucleosides provides a powerful tool for studying RNA synthesis, processing, and turnover. While this compound (5-AmU) itself is not readily incorporated into cellular RNA, strategies involving metabolic and protein engineering have been developed to enable its use as a specific and bioorthogonally-reactive probe for newly transcribed RNA. nih.govnih.gov

Role of Endogenous RNA Polymerases in this compound Triphosphate Utilization

The incorporation of any nucleoside into RNA is contingent upon its conversion to the triphosphate form (NTP) and subsequent recognition and utilization by RNA polymerases (Pols). In mammalian cells, there are three main nuclear RNA polymerases: Pol I (transcribes ribosomal RNA), Pol II (transcribes messenger RNA and most small nuclear RNAs), and Pol III (transcribes transfer RNA and other small RNAs). Studies exploring the metabolic incorporation of various azidonucleosides have shown that the structure of the analog influences its utilization by these polymerases. For instance, adenosine (B11128) analogs with an azide at the 2'-position are incorporated by RNA polymerases. nih.gov However, initial studies with this compound showed that it was not incorporated into cellular RNA, in contrast to its alkyne-containing counterpart, 5-ethynyluridine. nih.gov This lack of incorporation suggests that the 5-azidomethyluridine triphosphate is either not efficiently generated in the cell or is a poor substrate for endogenous RNA polymerases. The bulky azidomethyl group at the C5 position of the uracil (B121893) base likely creates steric hindrance within the active site of the polymerases, preventing efficient incorporation into the elongating RNA strand. This inherent lack of recognition by endogenous pathways is a key feature that has been exploited for developing cell-specific labeling strategies. escholarship.org

Engineering Nucleoside Kinases (e.g., UCK2, dCK) for Enhanced RNA Labeling Fidelity

The primary barrier to this compound incorporation into RNA is its inefficient phosphorylation by endogenous nucleoside kinases. nih.gov To overcome this, a metabolic engineering approach has been successfully employed, focusing on modifying the substrate specificity of key enzymes in the pyrimidine (B1678525) salvage pathway. nih.gov

The key enzyme targeted for this engineering is uridine-cytidine kinase 2 (UCK2). Structural analysis of the UCK2 active site revealed that bulky aromatic residues crowd the 5-position of the bound nucleobase, preventing the accommodation of substrates with large C5 modifications like the azidomethyl group. escholarship.org Through structure-based protein engineering, researchers mutated these bulky residues to smaller ones, effectively expanding the active site. nih.gov Expression of these mutant UCK2 enzymes in cells was shown to be sufficient to enable the phosphorylation of 5-AmU and its subsequent incorporation into cellular RNA. nih.gov This "enzyme-analog pair" creates a highly specific labeling system, as the modified nucleoside is only activated in the cells expressing the engineered kinase. proquest.com

While UCK2 is central to the activation of base-modified uridine (B1682114) analogs, other kinases like deoxycytidine kinase (dCK) have been shown to be primarily responsible for the phosphorylation of nucleosides modified at the sugar moiety, such as 2'-azidocytidine. nih.gov Overexpression of wild-type dCK, but not UCK2, leads to a large increase in 2'-azidocytidine labeling. nih.gov This demonstrates that different kinases can be leveraged to control the incorporation of specific classes of modified nucleosides, enhancing the fidelity and specificity of RNA labeling.

Strategies for Improving Cell-Permeability and Intracellular Activation of this compound

For any metabolic label to be effective, it must first efficiently cross the cell membrane to reach the cytoplasm and then be converted into its active form. The cell permeability of nucleoside analogs can be a limiting factor. General strategies to improve the membrane permeability of molecules often focus on masking polar functional groups to increase lipophilicity. rsc.org One common approach is the formation of intramolecular hydrogen bonds, which can shield polar groups and reduce the energy cost of desolvation as the molecule enters the lipid bilayer of the cell membrane. rsc.org Another strategy involves modifications like N-methylation of backbone amides in peptidomimetics, which can improve permeability by reducing the number of hydrogen bond donors and inducing a more membrane-compatible conformation. nih.gov

In the context of this compound, improving intracellular activation has been the more direct and successful strategy. As discussed, the engineering of UCK2 to efficiently phosphorylate 5-AmU is the critical activation step. nih.gov This circumvents the low affinity of endogenous kinases for the modified nucleoside. By providing a dedicated, high-efficiency enzyme, the intracellular concentration of 5-AmU-monophosphate, and subsequently the active triphosphate form, is increased, driving its incorporation into nascent RNA. This kinase-engineering approach is a powerful strategy that simultaneously addresses the challenge of intracellular activation and confers cell-type specificity to the labeling. proquest.com

In Vitro Enzymatic Synthesis of Azide-Modified Oligonucleotides

The site-specific introduction of chemical functionalities into nucleic acids is a cornerstone of modern molecular biology and biotechnology. For bioorthogonal chemistry applications, the azide group is a particularly valuable modification due to its small size, stability in biological systems, and specific reactivity. In vitro enzymatic methods provide a powerful and versatile approach for synthesizing azide-modified oligonucleotides, leveraging the ability of certain polymerases to accept modified nucleotides as substrates. This strategy allows for the precise incorporation of this compound into either RNA or DNA, paving the way for subsequent chemical derivatization.

T7 RNA Polymerase-Mediated Transcription of Azide-Tagged RNA

T7 RNA polymerase is a DNA-dependent RNA polymerase widely used for the high-yield in vitro synthesis of RNA. wikipedia.org A key feature of this enzyme is its tolerance for certain modified nucleoside triphosphates, allowing for the generation of functionally diverse RNA molecules. trilinkbiotech.comnih.gov The triphosphate derivative of this compound, this compound triphosphate (5-N₃-UTP), serves as a substrate for T7 RNA polymerase, enabling its incorporation into RNA transcripts. iiserpune.ac.innih.gov

Table 1: Key Features of T7 RNA Polymerase-Mediated Synthesis of Azide-Tagged RNA

| Parameter | Description |

| Enzyme | T7 RNA Polymerase |

| Substrate | This compound triphosphate (5-N₃-UTP) |

| Product | RNA transcript containing this compound residues |

| Mechanism | Template-dependent enzymatic polymerization |

| Primary Application | In vitro synthesis of azide-modified RNA for subsequent bioorthogonal labeling and functionalization. nih.gov |

Terminal Deoxynucleotidyl Transferase (TdT) for 3'-End Labeling

Terminal deoxynucleotidyl transferase (TdT) is a unique, template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. neb.commclab.comyoutube.com This enzyme is a valuable tool for labeling the 3'-ends of DNA with modified nucleotides. neb.comthermofisher.com TdT can utilize 5-(azidomethyl)-2'-deoxyuridine triphosphate (5-N₃-dUTP) as a substrate, efficiently incorporating one or more azide-modified nucleotides onto the 3'-end of single- or double-stranded DNA. nih.gov

The template-independent nature of TdT makes it a straightforward and versatile method for the post-synthetic modification of DNA. researchgate.netthermofisher.com The reaction can be controlled to add a single modified nucleotide or to generate a longer homopolymeric tail. thermofisher.com This method is particularly useful for preparing DNA probes and primers with a 3'-terminal azide group, which can then be used in a variety of downstream applications, including immobilization, conjugation to other molecules, and detection assays. nih.govtakarabio.com The efficiency of labeling can be high, providing a homogenous population of 3'-azide-labeled DNA oligonucleotides. researchgate.net

Table 2: Characteristics of TdT-Mediated 3'-End Labeling with Azide-Modified dUTP

| Parameter | Description |

| Enzyme | Terminal Deoxynucleotidyl Transferase (TdT) |

| Substrate | 5-(azidomethyl)-2'-deoxyuridine triphosphate (5-N₃-dUTP) |

| Product | DNA oligonucleotide with this compound at the 3'-terminus |

| Mechanism | Template-independent enzymatic addition to the 3'-hydroxyl end of DNA. mclab.com |

| Primary Application | Site-specific 3'-end labeling of DNA for bioorthogonal conjugation and analysis. nih.gov |

Advanced Research Methodologies and Biological Applications Enabled by 5 Azidomethyl Uridine

Spatiotemporal Analysis of Nucleic Acid Synthesis and Dynamics

The development of metabolic labeling techniques using modified nucleosides has revolutionized the study of nucleic acid dynamics within a cellular context. 5-(Azidomethyl)uridine and its deoxyribonucleoside counterpart, 5-(azidomethyl)-2′-deoxyuridine (AmdU), have emerged as powerful tools for these investigations. These molecules contain an azide (B81097) group, a bioorthogonal handle that allows for specific chemical ligation to probes for visualization and analysis. jenabioscience.com Once introduced to cells, these nucleoside analogs are utilized by the cell's natural metabolic pathways and incorporated into newly synthesized DNA or RNA. nih.gov The azide group does not significantly alter the molecule's structure, allowing it to be processed by cellular enzymes. Following incorporation, the azide-functionalized nucleic acids can be detected through highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, often referred to as "click chemistry". medchemexpress.com This enables the attachment of fluorescent dyes or biotin (B1667282) tags, facilitating detailed spatiotemporal analysis of nucleic acid synthesis, trafficking, and turnover. jenabioscience.comjenabioscience.com

Monitoring De Novo DNA Replication and Cell Cycle Progression

5-(azidomethyl)-2′-deoxyuridine (AmdU) serves as a potent analog of thymidine (B127349) for monitoring the synthesis of new DNA. jenabioscience.comjenabioscience.com As a cell-permeable compound, AmdU is taken up by cells and incorporated into replicating DNA during the S-phase of the cell cycle. jenabioscience.comjenabioscience.com This process provides a direct measure of proliferative activity. The detection of AmdU incorporation is a significant improvement over traditional methods that use 5-bromo-2'-deoxyuridine (B1667946) (BrdU). jenabioscience.comsemanticscholar.org The BrdU method requires harsh DNA denaturation using acid or heat to expose the bromine atom for antibody detection, which can disrupt cell morphology and other epitopes. semanticscholar.orgnih.govresearchgate.net

| Feature | 5-(Azidomethyl)-2'-deoxyuridine (AmdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) |

| Detection Method | Click Chemistry (CuAAC or SPAAC) | Antibody-based (Immunocytochemistry) semanticscholar.org | Click Chemistry (CuAAC) nih.gov |

| DNA Denaturation Required | No researchgate.net | Yes (Harsh chemical or enzymatic) semanticscholar.org | No researchgate.net |

| Probe Type | Small molecule fluorescent alkyne jenabioscience.com | Bulky antibody nih.gov | Small molecule fluorescent azide nih.gov |

| Preservation of Cell Structure | High semanticscholar.org | Low to Moderate semanticscholar.org | High semanticscholar.org |

| Assay Time | Reduced semanticscholar.org | Lengthy semanticscholar.org | Reduced semanticscholar.org |

Tracing Newly Transcribed RNA and its Intracellular Trafficking

While the deoxy-form, AmdU, is readily incorporated into DNA, the metabolic labeling of RNA with this compound is more complex. Studies have shown that some modified uridines, such as 5-methylazidouridine, are not incorporated into cellular RNA through endogenous pathways. nih.gov However, the successful incorporation of this compound into RNA has been achieved through the targeted manipulation of the nucleotide salvage pathway. nih.gov Specifically, the expression of a mutated version of the nucleoside kinase UCK2, engineered with an expanded active site, enables the phosphorylation of this compound, allowing it to be subsequently incorporated into nascent RNA transcripts by RNA polymerases. nih.gov

Once incorporated, this azide-modified RNA can be tagged with fluorescent probes via click chemistry. nih.gov This enables the direct visualization of newly synthesized RNA, allowing researchers to trace its journey from the site of transcription in the nucleus to its eventual localization in the cytoplasm. nih.gov This ability to track RNA movement is crucial for understanding processes like mRNA export, localization to specific cytoplasmic domains (such as P-bodies), and its association with the translational machinery. nih.govnih.gov The trafficking of RNA molecules is fundamental to gene expression, and the ability to visualize this process in real-time or in fixed cells provides invaluable information on the regulation of these pathways. mdpi.com

Elucidating RNA Turnover and Degradation Pathways

The ability to label newly transcribed RNA with this compound (under conditions of mutant UCK2 expression) opens the door to studying RNA stability and degradation dynamics. nih.gov This is typically accomplished using a "pulse-chase" experimental design. nih.gov Cells are first "pulsed" with this compound for a defined period, leading to the labeling of a cohort of newly synthesized RNA molecules. plos.org The labeling medium is then replaced with one containing an excess of natural, unlabeled uridine (B1682114), effectively "chasing" the labeled nucleoside out of the precursor pool. plos.org

By collecting and analyzing cells at various time points during the chase period, researchers can monitor the disappearance of the fluorescent signal from the labeled RNA population. nih.gov This allows for the calculation of the half-life of specific RNA transcripts or the bulk RNA population, providing a quantitative measure of RNA stability. plos.org This methodology is critical for understanding how RNA decay rates are regulated, a key component of gene expression control. nih.gov Eukaryotic cells employ several major RNA degradation pathways, including the 3'–5' decay pathway mediated by the exosome and the 5'–3' decay pathway which requires decapping followed by degradation by the exonuclease Xrn1. nih.govembopress.org Metabolic labeling allows for detailed investigation into how different factors or cellular conditions influence the choice and efficiency of these degradation pathways. nih.govnih.gov

Quantitative Analysis of Nucleic Acid Synthesis Rates

A significant advantage of using this compound and its deoxy-analog for metabolic labeling is the ability to perform quantitative analyses of nucleic acid synthesis. nih.gov Following the incorporation of the azide-modified nucleoside and subsequent click reaction with a fluorescent probe, the intensity of the resulting fluorescence signal is directly proportional to the amount of newly synthesized DNA or RNA. oncotarget.com This relationship allows for the quantification of synthesis rates using techniques like fluorescence microscopy coupled with image analysis software or flow cytometry. nih.govoncotarget.com

For instance, by measuring the mean fluorescence intensity within the nucleus of cells labeled with AmdU, researchers can obtain a quantitative measure of DNA replication activity. nih.gov This can be used to compare the proliferation rates between different cell populations or to assess the impact of drugs that affect the cell cycle. oncotarget.comnih.gov Similarly, for RNA, the nuclear and cytoplasmic fluorescence intensity after labeling with this compound can provide a quantitative readout of transcriptional activity and RNA abundance. mendeley.com This quantitative approach provides more nuanced data than simple qualitative observations, enabling the construction of detailed kinetic models of nucleic acid synthesis and turnover. nih.gov

Cellular and Subcellular Imaging of Labeled Nucleic Acids

The visualization of biological processes within the intricate architecture of the cell is a cornerstone of modern cell biology. The use of this compound and AmdU for metabolic labeling provides a powerful method for imaging the precise location of nucleic acid synthesis and accumulation at the subcellular level. The bioorthogonal nature of the azide group ensures that the subsequent fluorescent tagging is highly specific to the labeled molecules, resulting in high-contrast images with low background noise. nih.gov

Fluorescence Microscopy for Visualization of Nascent DNA and RNA in Fixed Cells

Fluorescence microscopy is the primary technique used to visualize nucleic acids labeled with this compound or its derivatives. nih.gov The experimental workflow begins with incubating cells with the azide-modified nucleoside, which is incorporated into DNA during replication or into RNA during transcription. jenabioscience.comjenabioscience.com Following this labeling period, the cells are fixed to preserve their structural integrity. mendeley.com The cell membranes are then permeabilized to allow the detection reagents to enter the cell. mendeley.com

Live-Cell Imaging Techniques for Dynamic Nucleic Acid Studies

The ability to visualize nucleic acids in living cells is paramount for understanding their spatiotemporal dynamics and function. This compound serves as a key tool in this endeavor, primarily through its application in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This bioorthogonal reaction allows for the covalent attachment of fluorophores to 5-AmU-labeled RNA within the complex milieu of a living cell, thereby enabling real-time imaging of RNA synthesis, transport, and localization.

The process begins with the introduction of 5-AmU to cultured cells. The cells' natural metabolic pathways incorporate this modified nucleoside into newly transcribed RNA molecules. Once incorporated, the azide group of 5-AmU is exposed and available for reaction. A fluorescent probe, chemically modified with a strained alkyne (e.g., a cyclooctyne (B158145) derivative like dibenzocyclooctyne - DBCO), is then introduced to the cells. The SPAAC reaction proceeds efficiently and selectively between the azide on the RNA and the alkyne on the fluorophore, resulting in a stable triazole linkage. This reaction is highly biocompatible as it does not require the cytotoxic copper catalysts often used in traditional click chemistry.

This technique has been instrumental in tracking the movement of RNA from the nucleus to the cytoplasm, observing its localization to specific subcellular compartments such as stress granules or P-bodies, and monitoring changes in RNA synthesis rates in response to various stimuli. The ability to perform these observations in real-time provides invaluable insights into the dynamic nature of the transcriptome.

| Technique | Description | Key Advantage | Example Application |

| Metabolic Labeling with 5-AmU | Cells are incubated with 5-AmU, which is incorporated into newly synthesized RNA. | Allows for the specific labeling of nascent RNA transcripts. | Studying changes in global RNA synthesis rates. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A bioorthogonal click chemistry reaction between the azide group of incorporated 5-AmU and a strained alkyne-modified fluorophore. | Copper-free, making it suitable for live-cell imaging without cytotoxicity. | Real-time tracking of RNA localization within the cell. |

| Fluorescence Microscopy | Visualization of the fluorescently labeled RNA using techniques like confocal or super-resolution microscopy. | Provides high-resolution spatial and temporal information about RNA dynamics. | Observing the trafficking of specific mRNA molecules. |

Multi-Color Labeling Strategies for Simultaneous Detection of Distinct Biomolecules

A significant advancement in cellular imaging is the ability to simultaneously visualize multiple molecular species, providing a more comprehensive picture of cellular processes. This compound can be integrated into multi-color labeling strategies to concurrently track RNA alongside other biomolecules like proteins or DNA. This is achieved by employing orthogonal bioorthogonal chemistries or spectrally distinct fluorophores.

One common strategy involves combining the azide-alkyne cycloaddition used for 5-AmU with another bioorthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481). In this scenario, RNA is labeled with 5-AmU (azide), while a protein of interest is tagged with a trans-cyclooctene-modified amino acid. Subsequently, two different alkyne- and tetrazine-functionalized fluorophores with distinct emission spectra can be introduced, allowing for the simultaneous visualization of both the RNA and the protein.

Alternatively, if a single bioorthogonal reaction is used, spectrally resolved fluorophores can be employed. For instance, after labeling RNA with 5-AmU, a mixture of alkyne-modified fluorophores with different excitation and emission wavelengths can be used. This approach, combined with advanced imaging techniques like spectral imaging and linear unmixing, allows for the differentiation and localization of multiple RNA populations or RNA in conjunction with other labeled cellular components.

These multi-color labeling approaches are powerful for studying the co-localization and interaction of RNA with other molecules, providing a more holistic view of the intricate regulatory networks within the cell.

| Strategy | Description | Fluorophores | Application |

| Orthogonal Bioorthogonal Chemistries | Utilizes two different and non-cross-reactive bioorthogonal reactions to label two distinct biomolecules. | Spectrally distinct fluorophores for each reaction. | Simultaneous imaging of RNA (via 5-AmU and SPAAC) and a specific protein (e.g., via tetrazine ligation). |

| Spectrally Resolved Fluorophores | Employs a single bioorthogonal reaction but uses multiple fluorophores with different spectral properties. | A set of fluorophores with minimal spectral overlap (e.g., Alexa Fluor 488, 594, 647). | Differentiating between different populations of newly synthesized RNA labeled at different time points. |

| Pulse-Chase Labeling | Cells are "pulsed" with 5-AmU for a short period, followed by a "chase" with normal uridine. Different fluorophores are used to label the RNA synthesized during different time windows. | Two or more spectrally distinct alkyne-fluorophores. | Tracking the fate of a specific cohort of RNA molecules over time. |

Probing Biomolecular Interactions Involving Nucleic Acids

Understanding the intricate web of interactions between nucleic acids and other biomolecules is fundamental to deciphering the mechanisms of gene regulation. This compound provides a versatile tool to investigate these interactions in their native cellular context.

Identification and Characterization of RNA-Binding Proteins

RNA-binding proteins (RBPs) are crucial regulators of RNA processing, transport, stability, and translation. Identifying the full complement of RBPs that interact with specific RNA molecules is a significant challenge. The incorporation of 5-AmU into RNA can facilitate the capture and identification of interacting proteins.

One approach involves combining metabolic labeling with 5-AmU with proximity-labeling techniques. Here, an alkyne-modified biotin probe is attached to the 5-AmU-labeled RNA via click chemistry. Subsequently, an enzyme that generates reactive biotin species (such as APEX2) is brought into close proximity to the RNA. This leads to the biotinylation of nearby proteins, which can then be isolated using streptavidin beads and identified by mass spectrometry.

Another powerful method is UV cross-linking and mass spectrometry (CLIP-MS). While traditional CLIP methods rely on the intrinsic photoreactivity of nucleic acids and amino acids, the presence of the azide group in 5-AmU can potentially be exploited for more efficient or specific cross-linking strategies, although this application is less established. The general principle involves UV irradiation of cells containing 5-AmU-labeled RNA to covalently link the RNA to interacting proteins. The RNA-protein complexes are then isolated, the RNA is partially digested, and the cross-linked peptides are identified by mass spectrometry, revealing the identity of the RBP and the approximate site of interaction.

Investigating DNA-Protein Interactions and Chromatin Dynamics

While this compound is primarily an RNA precursor, its deoxy- counterpart, 5-(azidomethyl)-2'-deoxyuridine (AmdU), can be used to study DNA-protein interactions and chromatin dynamics. Similar to 5-AmU, AmdU is metabolically incorporated into newly synthesized DNA. The azide handle then allows for the attachment of various probes.

For investigating DNA-protein interactions, AmdU can be used in techniques analogous to those described for RNA. For example, proximity-labeling or cross-linking strategies can be employed to identify proteins that interact with specific genomic regions labeled with AmdU.

In the context of chromatin dynamics, AmdU can be used to label specific DNA loci. By attaching fluorescent probes via click chemistry, the movement and conformational changes of these labeled regions can be tracked in living cells using advanced microscopy techniques. This allows for the study of processes such as chromatin compaction, looping, and the dynamics of transcription factor binding to their target sites. The ability to visualize these dynamic events provides a deeper understanding of how the three-dimensional organization of the genome influences gene expression.

Applications in Synthetic Biology and Nanobiotechnology

The unique chemical properties of this compound make it a valuable building block in the fields of synthetic biology and nanobiotechnology, where the precise chemical modification of nucleic acids is essential for creating novel functional structures and devices.

Construction of Chemically Modified Oligonucleotides for Structural Probes

The site-specific incorporation of 5-AmU into synthetic oligonucleotides allows for the creation of powerful probes for studying nucleic acid structure and function. The azide group serves as a versatile chemical handle for the post-synthetic modification of these oligonucleotides with a wide range of functionalities.

For instance, oligonucleotides containing 5-AmU can be functionalized with fluorophores to create Förster Resonance Energy Transfer (FRET) probes. By placing a donor and an acceptor fluorophore at specific positions within a nucleic acid structure, conformational changes can be monitored by changes in FRET efficiency. The precise placement of 5-AmU allows for the strategic positioning of these fluorophores to report on specific structural transitions, such as the folding of a ribozyme or the binding of a protein to its target DNA sequence.

Development of Nucleic Acid-Based Biosensors and Diagnostic Tools

The integration of this compound into nucleic acid probes has opened new avenues for the creation of highly sensitive and specific biosensors and diagnostic tools. The azide group serves as a versatile chemical handle for the attachment of reporter molecules, signal amplification systems, and for immobilization onto sensor surfaces. This is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are bioorthogonal and can be performed under mild conditions compatible with biological molecules.

One of the key applications of this compound in this area is in the development of probes for in situ hybridization (ISH) techniques, including fluorescence in situ hybridization (FISH). By enzymatically incorporating this compound triphosphate into a nucleic acid probe, researchers can subsequently attach a variety of alkyne-modified fluorophores. This post-synthesis labeling strategy offers greater flexibility and efficiency compared to the direct incorporation of bulky fluorescently-labeled nucleotides, which can hinder the enzymatic synthesis of the probe. The small size of the azide group ensures minimal disruption to the hybridization properties of the probe.

In the context of electrochemical biosensors, oligonucleotides modified with this compound can be immobilized on electrode surfaces. The azide group can be used to "click" the probe onto an alkyne-functionalized electrode. Upon hybridization with a target nucleic acid sequence, a change in the electrochemical signal can be detected. Furthermore, the azide moiety can be utilized for signal amplification strategies. For instance, after target hybridization, an alkyne-modified reporter molecule (e.g., an enzyme or a redox-active molecule) can be clicked onto the azide-bearing probe, leading to an enhanced signal and improved detection sensitivity.

The table below summarizes the potential applications of this compound in the development of nucleic acid-based biosensors and diagnostic tools.

| Application Area | Role of this compound | Potential Advantages |

| Fluorescence in situ Hybridization (FISH) | Incorporation into DNA/RNA probes to allow for post-synthetic "clicking" of fluorescent dyes. | - Flexibility in choice of fluorophore.- Improved probe synthesis efficiency.- High signal-to-noise ratio. |

| Electrochemical Biosensors | Facilitates the immobilization of nucleic acid probes onto electrode surfaces via click chemistry. | - Covalent and stable attachment of probes.- Ordered orientation of probes on the sensor surface.- Enables signal amplification strategies. |

| Signal Amplification | Serves as a reactive site for attaching signal-enhancing molecules (e.g., enzymes, nanoparticles) after target recognition. | - Increased sensitivity of the assay.- Lower limits of detection for target nucleic acids. |

| Diagnostic Arrays | Enables the printing and immobilization of azide-modified oligonucleotide probes onto microarray surfaces for high-throughput screening. | - High-density arrays.- Stable and specific probe attachment. |

Design of Novel Nucleic Acid Nanostructures and Assemblies

The field of DNA nanotechnology leverages the predictable Watson-Crick base pairing of nucleic acids to construct intricate two- and three-dimensional nanostructures. This compound is a valuable tool in this domain, providing a means to functionalize and assemble these structures with high precision. The azide group allows for the covalent modification of DNA origami, DNA tiles, and other self-assembled nanostructures using click chemistry.

DNA origami, a technique where a long single-stranded DNA scaffold is folded into a desired shape by hundreds of shorter "staple" strands, can be functionalized by incorporating this compound into specific staple strands. This positions azide groups at precise locations on the nanostructure's surface. These azide-functionalized sites can then be used to attach a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles, that have been modified with a corresponding alkyne group. This precise spatial control over functionalization is critical for applications such as targeted drug delivery, enzymatic nanoreactors, and plasmonic devices.

Furthermore, the azide-alkyne cycloaddition reaction can be used to drive the assembly of nucleic acid nanostructures. For example, DNA tiles or smaller origami structures functionalized with azides can be linked together by reacting them with bifunctional alkyne linkers, leading to the formation of larger, more complex architectures. This covalent assembly method offers greater stability compared to non-covalent interactions, which is crucial for applications in biological environments where structures might be subject to degradation.

The following table outlines the role of this compound in the design and construction of nucleic acid nanostructures.

| Nanostructure Application | Role of this compound | Key Benefits |

| Functionalization of DNA Origami | Incorporation into staple strands to create specific attachment points for alkyne-modified cargo (e.g., drugs, proteins). | - Precise spatial positioning of functional molecules.- Covalent and stable attachment of cargo.- High degree of modularity and programmability. |

| Assembly of Nanostructure Arrays | Modification of individual nanostructures (e.g., DNA tiles) to enable their covalent linkage into larger superstructures via click chemistry. | - Creation of robust and stable higher-order assemblies.- Control over the orientation and spacing of nanounits. |

| Development of DNA-based Nanomachines | Serves as a conjugation point for molecular components that can induce conformational changes or movement in the nanostructure. | - Enables the construction of dynamic and responsive nanosystems. |

| Scaffolding for Biomolecule Organization | Creates a framework with precisely positioned azide groups for the templated assembly of enzymes or other biomolecules into functional cascades. | - Mimics natural biological complexes.- Enhances the efficiency of multi-step reactions. |

Future Directions and Emerging Research Avenues

Development of Orthogonal Reaction Partners for 5-(Azidomethyl)uridine

The utility of this compound as a bioorthogonal handle is critically dependent on its reaction partners. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, the cytotoxicity of copper has prompted the development of copper-free alternatives. oup.comnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a leading strategy, utilizing cyclooctyne (B158145) derivatives that react efficiently with azides without the need for a metal catalyst. wikipedia.orgresearchgate.net

Future efforts are focused on creating new classes of reaction partners with enhanced kinetics, greater stability, and improved biocompatibility. synthical.com The goal is to develop a suite of truly orthogonal reactions, allowing for multiple, simultaneous labeling experiments within the same biological system. This will enable researchers to track different RNA populations or other biomolecules concurrently, providing a more holistic view of cellular processes. nih.govnih.gov

| Reaction Type | Key Features | Reaction Partner Class | Future Development Goals |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and reliability, forms stable triazole linkage. nih.gov | Terminal Alkynes | Development of more biocompatible copper ligands to minimize toxicity. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, fast kinetics. wikipedia.org | Cyclooctynes (e.g., DBCO) | Synthesis of smaller, more water-soluble cyclooctynes to improve cell permeability and reduce steric hindrance. nih.gov |

| Staudinger Ligation | One of the earliest bioorthogonal reactions, forms a stable amide bond. wikipedia.orgnih.gov | Triarylphosphines | Improving the relatively slow reaction kinetics for in vivo applications. nih.gov |

Integration with Advanced Spectroscopic and Imaging Techniques

The ability to visualize newly synthesized RNA in real-time is a primary application of this compound. nih.govresearcher.lifeprinceton.edu By reacting the incorporated azide (B81097) with a fluorophore-bearing alkyne, researchers can track RNA synthesis, trafficking, and localization within living cells. nih.govresearchgate.net Future research will focus on integrating this labeling strategy with super-resolution microscopy techniques, such as STED and PALM/STORM, to visualize RNA dynamics at the single-molecule level.

Furthermore, there is growing interest in developing "two-in-one" nucleoside analogs that are themselves fluorescent, eliminating the need for a secondary labeling step. nih.govbiorxiv.org This would simplify experimental workflows and enable more direct imaging of RNA in living systems. nih.gov Combining these advanced imaging modalities with this compound labeling will provide unprecedented spatial and temporal resolution of the transcriptome.

| Imaging Technique | Principle | Advantage with this compound | Emerging Application |

|---|---|---|---|

| Confocal Fluorescence Microscopy | Optical sectioning to create sharp images of fluorescently labeled samples. | Allows for 3D visualization of nascent RNA within cells and tissues. nih.gov | Live-cell imaging of RNA trafficking and localization during cellular stress responses. nih.govprinceton.edu |

| Super-Resolution Microscopy (e.g., STED, PALM/STORM) | Overcomes the diffraction limit of light to achieve nanoscale resolution. | Enables the study of individual RNA molecules and their interactions with proteins. | Mapping the precise subcellular location of specific RNA transcripts. |

| Intravital Microscopy | Imaging of biological processes in living animals. nih.gov | Facilitates the tracking of RNA synthesis and turnover in different tissues in vivo. nih.govpnas.org | Studying gene expression dynamics during development and disease progression in animal models. |

High-Throughput Screening Platforms Utilizing Azide-Modified Nucleosides

The efficiency and specificity of the azide-alkyne cycloaddition reaction make it highly suitable for high-throughput screening (HTS) platforms. nih.gov By incorporating this compound into cellular RNA, researchers can develop assays to screen for compounds that modulate RNA synthesis or degradation. youtube.com

Future HTS platforms will likely integrate metabolic labeling with single-cell RNA sequencing (scRNA-seq) to analyze gene expression dynamics with high precision. nih.govresearchgate.net This approach would enable the screening of large chemical libraries to identify novel therapeutics that target RNA biology. The development of robust and scalable methods for detecting azide-modified RNA in a high-throughput format is a key area of ongoing research. researchgate.net

Exploration of this compound in RNA Epigenetics and Modifications

The field of epitranscriptomics, the study of modifications to RNA, is rapidly expanding. rsc.org Bioorthogonal chemistry provides powerful tools for labeling and identifying these modifications. nih.govrsc.orgresearchgate.net this compound can be used to metabolically label nascent RNA, which can then be isolated and analyzed for various modifications.

Emerging research aims to combine metabolic labeling with advanced sequencing technologies to map the entire landscape of RNA modifications within a cell. nih.gov This will involve developing chemical methods that can distinguish between different types of modifications after the initial azide-based enrichment. Such studies will provide critical insights into how RNA modifications regulate gene expression and cellular function.

Expanding the Chemical Toolkit for In Vivo Nucleic Acid Studies

A major goal in chemical biology is to study biological processes in their native context, within a living organism. researchgate.net The development of bioorthogonal reactions that are efficient and non-toxic in vivo is crucial for this endeavor. wikipedia.orgnih.gov this compound, with its stability and bioorthogonal reactivity, is a promising candidate for in vivo nucleic acid labeling. nih.govresearchgate.netdntb.gov.ua

Future work will focus on optimizing the delivery of this compound and its reaction partners to specific tissues or cell types in animal models. researchgate.net This could involve the use of targeted delivery systems or the development of cell-specific metabolic labeling strategies. nih.govrsc.org Expanding the toolkit for in vivo RNA labeling will open up new avenues for studying the role of RNA in complex biological processes like development, neuroscience, and disease. nih.govpnas.org

Q & A

Q. What methods quantify this compound uptake in primary cells?

- Methodological Answer : Use radiolabeled [³H]-azidomethyluridine and scintillation counting for direct measurement. Alternatively, employ fluorescent azide probes (e.g., DBCO-Cy5) for click chemistry-based detection via flow cytometry .

Integration with Novel Methodologies

Q. Can this compound be incorporated into oligonucleotides for targeted epigenetic editing?

Q. What synergistic combinations enhance this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.